molecular formula C8H15NO7P2 B119884 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid CAS No. 153692-15-0

2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid

Cat. No. B119884
M. Wt: 329.18 g/mol
InChI Key: MJZFXVHSXAHDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid, also known as risedronate, is a bisphosphonate drug that is used for the treatment of osteoporosis and other bone diseases. It is a synthetic analog of pyrophosphate, which is a natural mineral found in bones. Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. This leads to an increase in bone density and a decrease in the risk of fractures.

Mechanism Of Action

Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. It does this by binding to the hydroxyapatite crystals in bone tissue, which are then absorbed by osteoclasts. Once inside the osteoclasts, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid inhibits the activity of an enzyme called farnesyl pyrophosphate synthase, which is involved in the production of a protein called Rho. Rho is important for the function of osteoclasts, and by inhibiting its production, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid reduces the activity of osteoclasts and leads to an increase in bone density.

Biochemical And Physiological Effects

Risedronate has several biochemical and physiological effects on the body. It increases bone density by inhibiting the activity of osteoclasts, which leads to a decrease in bone resorption. This results in an increase in bone mineral density and a decrease in the risk of fractures. Risedronate has also been shown to reduce bone turnover, which is the process by which bone tissue is constantly being broken down and rebuilt. This can help to prevent bone loss and maintain bone strength.

Advantages And Limitations For Lab Experiments

Risedronate has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action and a proven track record of efficacy in the treatment of bone diseases. This makes it a useful tool for studying the effects of bone density on various physiological processes. However, one limitation is that it is a synthetic drug that may not fully replicate the natural processes that occur in the body. Additionally, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid may have off-target effects that could confound the results of experiments.

Future Directions

There are several future directions for research on 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. One area of interest is the potential use of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases. Another area of interest is the development of new bisphosphonate drugs that are more effective and have fewer side effects than 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. Additionally, research is needed to better understand the long-term effects of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid on bone density and fracture risk, as well as its potential effects on other physiological processes.

Scientific Research Applications

Risedronate has been extensively studied for its therapeutic potential in the treatment of bone diseases. It has been shown to be effective in reducing the risk of fractures in postmenopausal women with osteoporosis, as well as in patients with Paget's disease of bone. Risedronate has also been studied for its potential use in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases.

properties

CAS RN

153692-15-0

Product Name

2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid

Molecular Formula

C8H15NO7P2

Molecular Weight

329.18 g/mol

IUPAC Name

[1-hydroxy-3-(1-methylpyridin-1-ium-3-yl)-1-phosphonopropyl]phosphonic acid;hydroxide

InChI

InChI=1S/C9H15NO7P2.H2O/c1-10-6-2-3-8(7-10)4-5-9(11,18(12,13)14)19(15,16)17;/h2-3,6-7,11H,4-5H2,1H3,(H3-,12,13,14,15,16,17);1H2

InChI Key

MJZFXVHSXAHDFU-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-]

Canonical SMILES

C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-]

synonyms

2-(N-methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid
NE 10244
NE-10244

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-Hydroxy-3-(3-pyridinyl)propylidene]bis[phosphonic acid](3.37 mmol 1.0 g) is dissolved in 8.4 ml of 1N NaOH solution with 29 ml of distilled water. Iodomethane (16.83 mmol, 1.05 ml) is added in 19 ml of ethanol. This reaction mixture is heated at 80° C. overnight. The solvent is evaporated in vacuo and the residue is triturated with acetone then recrystallized from ethanol and water to yield 0.5 g of 3-(3-hydroxy-3,3-diphosphonopropyl)-1-methyl pyridinium hydroxide, inner salt.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two

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